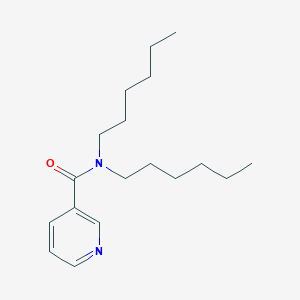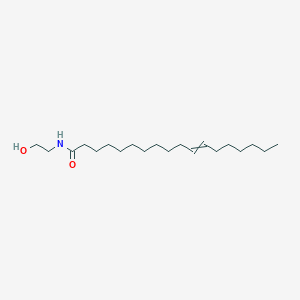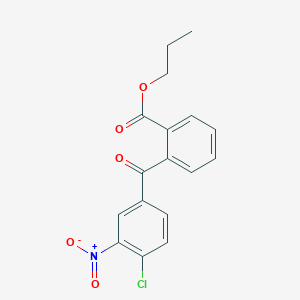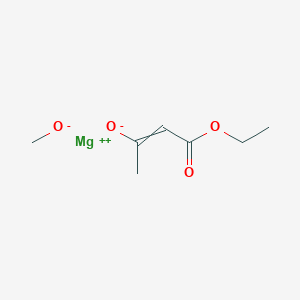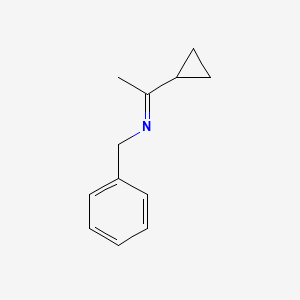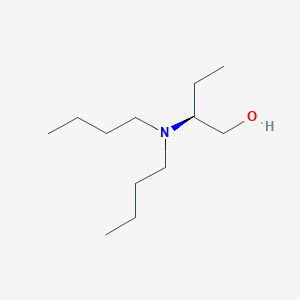
(2S)-2-(Dibutylamino)butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Dibutylamino)butan-1-OL is an organic compound characterized by the presence of a secondary amine and a primary alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Dibutylamino)butan-1-OL typically involves the reaction of (S)-2-chlorobutan-1-ol with dibutylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The primary alcohol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The secondary amine group can participate in substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of (2S)-2-(Dibutylamino)butanal or (2S)-2-(Dibutylamino)butanoic acid.
Reduction: Formation of (2S)-2-(Dibutylamino)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-(Dibutylamino)butan-1-OL has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including chiral compounds and heterocycles.
Industrial Processes: It can be used as a solvent or reagent in various industrial chemical processes, including polymerization and catalysis.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Dibutylamino)butan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The primary alcohol and secondary amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
- (2S)-2-(Diethylamino)butan-1-OL
- (2S)-2-(Dipropylamino)butan-1-OL
- (2S)-2-(Dibutylamino)pentan-1-OL
Comparison: (2S)-2-(Dibutylamino)butan-1-OL is unique due to its specific combination of a secondary amine and a primary alcohol group, which imparts distinct reactivity and properties. Compared to (2S)-2-(Diethylamino)butan-1-OL and (2S)-2-(Dipropylamino)butan-1-OL, the dibutylamino group provides increased steric bulk and hydrophobicity, potentially affecting its solubility and interaction with other molecules. The additional carbon in (2S)-2-(Dibutylamino)pentan-1-OL may influence its reactivity and physical properties.
Propiedades
Número CAS |
162956-97-0 |
|---|---|
Fórmula molecular |
C12H27NO |
Peso molecular |
201.35 g/mol |
Nombre IUPAC |
(2S)-2-(dibutylamino)butan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-4-7-9-13(10-8-5-2)12(6-3)11-14/h12,14H,4-11H2,1-3H3/t12-/m0/s1 |
Clave InChI |
NBVLQSNKFPIEDW-LBPRGKRZSA-N |
SMILES isomérico |
CCCCN(CCCC)[C@@H](CC)CO |
SMILES canónico |
CCCCN(CCCC)C(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
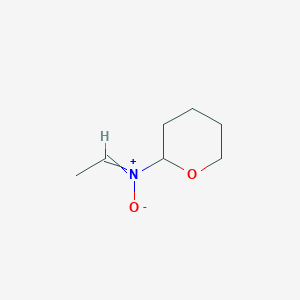
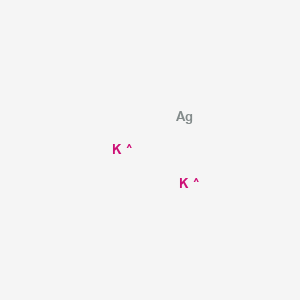
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
